molecular formula C10H9NO2 B3045188 Quinoline, 2-methoxy-, 1-oxide CAS No. 10285-99-1

Quinoline, 2-methoxy-, 1-oxide

Cat. No.: B3045188
CAS No.: 10285-99-1
M. Wt: 175.18 g/mol
InChI Key: ZDLFCJDUXFTNJS-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-, 1-oxide is a chemical compound . Its molecular formula is C10H9NO .


Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Another method includes the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

The photochemistry of quinoline 1-oxides and isoquinoline 2-oxides bearing a methoxy-group in the pyridine ring was investigated in protic and aprotic media .


Physical and Chemical Properties Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound. It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Photochemistry and Photoreactions

  • Study 1 : Investigated the photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides, revealing the formation of various photoisomers and products derived from deoxygenation and hydration. The position of the methoxy-group significantly influences the photoreactions (Albini, Fasani, & Dacrema, 1980).

Chemical Reactions and Synthesis

  • Study 2 : Described a novel formation of quinolinium-ethoxycarbonylcyanomethylide through the reaction of quinoline 1-oxide with active methylene compounds, proposing a reaction mechanism (Funakoshi, Sonoda, Sonoda, & Hamana, 1978).
  • Study 3 : Explored the deoxygenative 2-alkoxylation of quinoline 1-oxide, leading to the formation of 2-alkoxyquinolines with satisfactory yields (Hamana, Hayashida, & Honda, 1990).

Catalytic Processes

  • Study 4 : Developed an efficient and direct 2-acetoxylation of quinoline N-oxides via copper(I) catalyzed C-H bond activation, providing a practical pathway to 2-acyloxyl quinolines (Chen, Zhu, Cui, & Wu, 2013).

Biological Evaluation

  • Study 8 : Synthesized novel quinoline-based methoxy substituted chalcones and evaluated their antimalarial, anti-inflammatory, antioxidant, and antidiabetic activities, showing potential for drug design (Peerzade, Jadhav, & Bhosale, 2020).

Corrosion Inhibition

  • Study 16 : Reviewed the use of quinoline derivatives, including methoxy-substituted variants, as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

Quinoline derivatives display excellent anticancer activities via different mechanisms of action, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting Bcl-2, and inhibition of antimitotic tubulin polymerization .

Safety and Hazards

Quinoline, 2-methoxy-, 1-oxide is classified as acutely toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, may cause cancer, harmful to aquatic life, and toxic to aquatic life with long lasting effects . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid release to the environment .

Future Directions

In recent years, societal expectations have grown for chemists to produce greener and more sustainable chemical processes . This includes the development of green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The focus is on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Properties

IUPAC Name

2-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLFCJDUXFTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C2=CC=CC=C2C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466828
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-99-1
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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